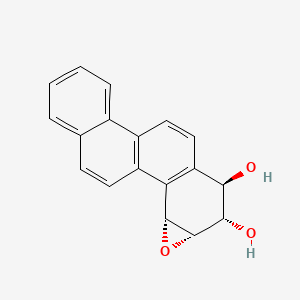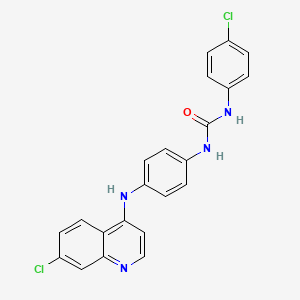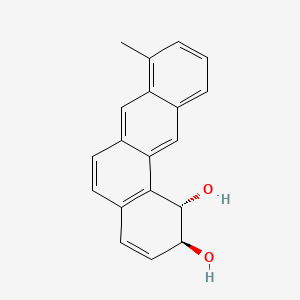![molecular formula C18H13CuN2O11S3- B12796926 Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate CAS No. 67892-59-5](/img/structure/B12796926.png)
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is a complex organic compound that features a copper ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthalene derivative. The copper ion is then introduced through complexation with the azo dye under controlled pH conditions to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The copper complexation step is carefully monitored to maintain the desired stoichiometry and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which may further react depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines and other reduced species.
Substitution: Functionalized derivatives with new substituents replacing the original sulfonate groups.
Aplicaciones Científicas De Investigación
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of coordination chemistry and azo dye behavior.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its metal ion content.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant coloration, which can be used as a visual marker. The azo linkage allows for electron delocalization, contributing to its stability and reactivity. In biological systems, the compound may interact with proteins and nucleic acids, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Copper;5-amino-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Copper(2+) hydrogen 4-[(E)-{3,3’-dioxido-4’-[(E)-(2-oxido-6-sulfonato-1-naphthyl)diazenyl]-4-biphenylyl}diazenyl]-3-oxido-2,7-naphthalenedisulfonate
Uniqueness
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural features, such as the presence of the sulfonatooxyethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dye characteristics and metal coordination behavior.
Propiedades
Número CAS |
67892-59-5 |
|---|---|
Fórmula molecular |
C18H13CuN2O11S3- |
Peso molecular |
593.1 g/mol |
Nombre IUPAC |
copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O11S3.Cu/c21-16-9-11(32(23,24)8-7-31-34(28,29)30)5-6-14(16)19-20-15-10-17(33(25,26)27)12-3-1-2-4-13(12)18(15)22;/h1-6,9-10,21-22H,7-8H2,(H,25,26,27)(H,28,29,30);/q;+2/p-3 |
Clave InChI |
VPFGSPVLNOATTM-UHFFFAOYSA-K |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C(=CC(=C2[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


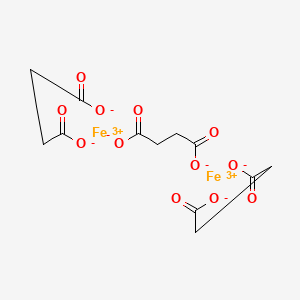
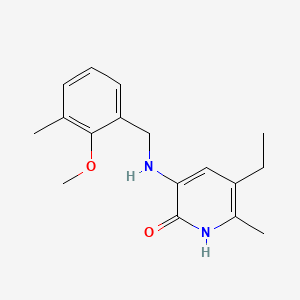
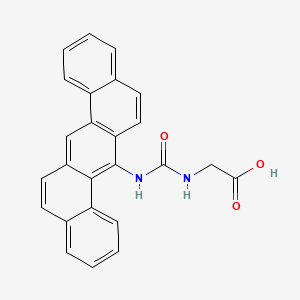
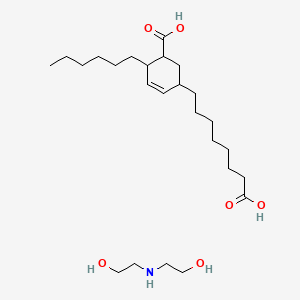
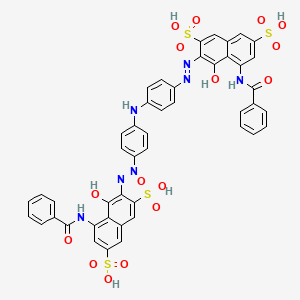


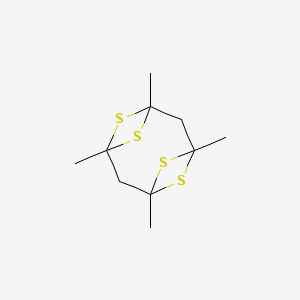
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
